Murralongin

Description

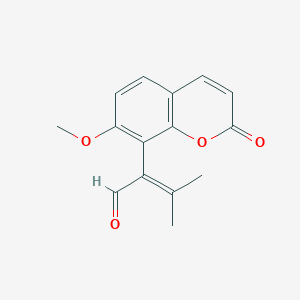

Structure

3D Structure

Properties

IUPAC Name |

2-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-9(2)11(8-16)14-12(18-3)6-4-10-5-7-13(17)19-15(10)14/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAZKMWQUBDDLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C=O)C1=C(C=CC2=C1OC(=O)C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201059 | |

| Record name | 2-(7-Methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53011-72-6 | |

| Record name | 2-(7-Methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053011726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(7-Methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53011-72-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Murralongin: A Technical Guide to its Natural Sources, Isolation, and Characterization

This guide provides an in-depth technical overview of Murralongin, a naturally occurring coumarin. It is designed for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of its botanical origins, detailed methodologies for its extraction and purification, and insights into its structural elucidation. This document emphasizes the scientific rationale behind the described protocols, ensuring a blend of theoretical knowledge and practical application.

Introduction to this compound

This compound is a monomeric coumarin that has been identified in several plant species, primarily within the Rutaceae family.[1][2] Coumarins, a class of benzopyrone secondary metabolites, are of significant interest to the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and anticoagulant properties. This compound, in particular, has demonstrated notable cytotoxic effects against various cancer cell lines, such as cholangiocarcinoma, making it a promising candidate for further investigation in drug discovery and development.[3]

Natural Provenance

This compound has been successfully isolated from several plant species, indicating a specific distribution within the Rutaceae family. The primary documented natural sources include:

-

Micromelum minutum : This species, found in Southeast Asia, is a rich source of various coumarins, including this compound.[3]

-

Murraya omphalocarpa : The leaves of this plant have been a source for the isolation of this compound alongside other bioactive coumarins.

-

Murraya elongata : This species is historically significant as it was the source from which this compound was first isolated and its structure elucidated.[1][2]

-

Murraya exotica : Also known as Murraya paniculata, this species is another confirmed source of this compound.[4]

The prevalence of this compound in these genera underscores the chemotaxonomic relationships within the Rutaceae family.

Biosynthesis of this compound

The biosynthesis of this compound, like other simple coumarins in the Rutaceae family, follows the shikimic acid pathway. The process begins with the amino acid L-phenylalanine, which undergoes a series of enzymatic transformations to form cinnamic acid. Subsequent hydroxylations and lactonization are key steps in the formation of the core coumarin scaffold, umbelliferone. Further specific enzymatic modifications, such as prenylation and other substitutions on the coumarin ring, lead to the diverse array of coumarins observed in nature, including this compound. Understanding this pathway is crucial for potential synthetic biology approaches to enhance its production.

Caption: Generalized biosynthetic pathway of this compound.

Isolation and Purification of this compound from Botanical Sources

The isolation of this compound from its natural sources is a multi-step process that relies on the principles of extraction and chromatography. The following protocol is a composite methodology derived from established procedures for isolating coumarins from Murraya species. The rationale behind each step is provided to facilitate a deeper understanding and allow for procedural modifications based on available laboratory resources.

Plant Material Collection and Preparation

Protocol:

-

Collection: Harvest fresh, healthy leaves from a verified specimen of Murraya omphalocarpa or another known this compound-containing species.

-

Drying: Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until they are brittle. Alternatively, use a plant dryer at a controlled temperature of 40-50°C.

-

Grinding: Pulverize the dried leaves into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Causality: Proper drying and grinding are critical to disrupt the plant cell walls, maximizing the accessibility of the secondary metabolites to the extraction solvent.

Solvent Extraction

Protocol:

-

Maceration: Submerge the powdered leaf material (e.g., 1 kg) in a suitable solvent, such as methanol (MeOH) or ethanol (EtOH), at a 1:5 (w/v) ratio in a large container.

-

Agitation: Stir the mixture periodically over 48-72 hours at room temperature.

-

Filtration: Filter the mixture through cheesecloth or filter paper to separate the solvent extract from the plant residue.

-

Re-extraction: Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction of the target compounds.

-

Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Causality: Methanol and ethanol are effective solvents for extracting a broad range of polar and moderately non-polar compounds, including coumarins. Repeated extraction ensures a high yield.

Solvent Partitioning

Protocol:

-

Suspension: Suspend the crude extract in a mixture of water and methanol (9:1 v/v).

-

Liquid-Liquid Extraction: Perform sequential liquid-liquid extraction in a separatory funnel using solvents of increasing polarity, starting with n-hexane, followed by chloroform (CHCl₃) or dichloromethane (CH₂Cl₂), and then ethyl acetate (EtOAc).

-

Fraction Collection: Collect each solvent fraction separately. This compound, being a moderately polar compound, is expected to partition primarily into the chloroform/dichloromethane or ethyl acetate fraction.

-

Concentration: Concentrate each fraction using a rotary evaporator.

Causality: This step separates compounds based on their differential solubility in immiscible solvents, simplifying the complex crude extract into fractions with compounds of similar polarity.

Chromatographic Purification

Protocol:

-

Column Preparation: Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a slurry packing method with n-hexane.

-

Sample Loading: Adsorb the concentrated chloroform/ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Collect the eluate in small fractions (e.g., 20-30 mL).

-

TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates, with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., ceric sulfate).

-

Pooling and Recrystallization: Combine the fractions containing the pure compound (as determined by TLC) and concentrate them. Recrystallize the solid from a suitable solvent system (e.g., methanol/chloroform) to obtain pure this compound.

Causality: Silica gel column chromatography separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. The gradient elution ensures that compounds with a wide range of polarities can be effectively separated.

Caption: Experimental workflow for the isolation of this compound.

Structural Elucidation of this compound

The definitive structure of this compound was established through a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and overall three-dimensional arrangement.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound. This data is essential for the unambiguous identification of the isolated compound.

| Spectroscopic Technique | Observed Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the coumarin nucleus, a methoxy group, and protons of the unique side chain. |

| ¹³C NMR | Resonances for the carbonyl carbon of the lactone, aromatic carbons, the methoxy carbon, and carbons of the side chain. |

| Mass Spectrometry (MS) | A molecular ion peak consistent with the molecular formula of this compound, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands indicative of a lactone carbonyl group, aromatic C=C bonds, and C-O stretching. |

| Ultraviolet (UV) Spectroscopy | Absorption maxima characteristic of the coumarin chromophore. |

Note: Specific chemical shifts (δ) in ppm for ¹H and ¹³C NMR and m/z values for MS are detailed in the original literature by Talapatra et al. (1973) and should be consulted for definitive confirmation.

Conclusion

This technical guide provides a comprehensive framework for the understanding, isolation, and characterization of this compound. The detailed protocols, rooted in established scientific principles, are intended to empower researchers in natural product chemistry and drug discovery to explore the therapeutic potential of this promising coumarin. The provided workflows and diagrams serve as practical tools to aid in the successful execution of these methodologies. Further research into the pharmacological activities and mechanism of action of this compound is warranted and will be facilitated by the robust isolation procedures outlined herein.

References

-

Talapatra, S. K., Dutta, L. N., & Talapatra, B. (1973). Structure of this compound, a novel monomeric coumarin from Murraya elongata. Tetrahedron Letters, 14(50), 5005-5008. [Link]

-

Yohanes, R., Harneti, D., Supratman, U., Fajriah, S., & Suwandite, I. (2023). Phytochemistry and Biological Activities of Murraya Species. Molecules, 28(15), 5901. [Link]

-

Fatema-Tuz-Zohora, M., Mujahida, M., & Begum, R. (2019). Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review. Pharm Pharmacol Int J, 7(5), 229-236. [Link]

-

Negi, N., Abou-Dough, A. M., Kurosawa, M., Kitaji, Y., Saito, K., Ochi, A., ... & Ito, C. (2015). Coumarins from Murraya exotica Collected in Egypt. Natural product communications, 10(4), 1934578X1501000424. [Link]

-

Talapatra, S. K., Dutta, L. N., & Talapatra, B. (1973). The structure and stereochemistry of murrangatin. Tetrahedron, 29(17), 2811-2815. [Link]

-

Ito, C., & Furukawa, H. (1987). Constituents of Murraya exotica L. Structure elucidation of new coumarins. Chemical and Pharmaceutical Bulletin, 35(10), 4277-4285. [Link]

-

Rahman, A. U., Shabbir, M., Sultani, S. Z., Jabbar, A., & Choudhary, M. I. (1997). Cinnamates and coumarins from the leaves of Murraya paniculata. Phytochemistry, 44(4), 683-685. [Link]

-

Saied, E., Gebhardt, C., & Morlock, G. E. (2018). Planar chromatographic screening and quantification of coumarin in food, confirmed by mass spectrometry. Food chemistry, 240, 88-95. [Link]

-

Lairungruang, S., Ratananukul, P., & Ratanajamit, C. (2020). Extraction, fractionation, isolation and characterization of a Carbazole Alkaloid Mukonicine from the leaves of Murraya koenigii. Journal of Pharmacognosy and Phytochemistry, 9(5), 11-14. [Link]

-

Ali, M. S., Pervez, M. K., & Saleem, M. (2010). Coumarins from Murraya paniculata (Rutaceae). Malaysian Journal of Analytical Sciences, 14(1), 1-5. [Link]

-

da Silva, R., de Souza, G. H. B., & da Silva, V. C. (2012). Detailed 1H and 13C NMR structural assignment of three biologically active lignan lactones. Magnetic Resonance in Chemistry, 50(8), 589-592. [Link]

-

Ristić, M. S., Milenković, D. A., Stanković, D. M., & Simijonović, D. M. (2019). Synthesis, complete assignment of 1H-and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society, 84(10), 1085-1097. [Link]

-

Berkov, S., Bastida, J., Nikolova, M., Viladomat, F., & Codina, C. (2011). Structure elucidation and cholinesterase inhibition activity of two new minor Amaryllidaceae alkaloids. Molecules, 16(7), 5466-5475. [Link]

-

Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2017). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Journal of Physical Science, 28(1), 109. [Link]

Sources

Murralongin: A Technical Guide to its Biological Activity and Therapeutic Potential

This guide provides an in-depth exploration of the natural coumarin, Murralongin, for researchers, scientists, and professionals in drug development. It moves beyond a simple overview to deliver a detailed understanding of its biological activities, potential mechanisms of action, and the experimental protocols necessary for its evaluation.

Introduction to this compound: A Promising Natural Coumarin

This compound is a monomeric coumarin, a class of secondary metabolites widely distributed in the plant kingdom and known for their diverse pharmacological properties.[1][2] First isolated from Murraya elongata, this compound has since been identified in other species of the Murraya and Micromelum genera, which are part of the Rutaceae family.[1][2][3] These plants have a history of use in traditional medicine, suggesting a rich source of bioactive compounds.[1][2] The chemical structure of this compound, 2-(7-Methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal, with the molecular formula C15H14O4, provides a unique scaffold that is likely responsible for its observed biological effects.[4]

| Identifier | Value | Source |

| CAS Number | 53011-72-6 | [5][] |

| Molecular Formula | C15H14O4 | [4] |

| IUPAC Name | 2-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal | [4] |

| Natural Sources | Murraya exotica L., Murraya omphalocarpa, Micromelum minutum | [3][][7] |

Key Biological Activities of this compound

Current research, though in its early stages, has highlighted two primary areas of biological activity for this compound: cytotoxic effects against cancer cells and potential antiplatelet aggregation activity.

Cytotoxic Activity

This compound has demonstrated notable cytotoxic effects against specific cancer cell lines. This activity is of significant interest in the field of oncology, where there is a constant search for novel therapeutic agents.

One of the most significant findings is its activity against the cholangiocarcinoma cell line, KKU-100.[3][] Cholangiocarcinoma is a cancer with a poor prognosis, and the discovery of new compounds with activity against it is a promising development. In one study, this compound exhibited an IC50 value of 9.0 µg/mL against the KKU-100 cell line.[3] This level of potency suggests that this compound could be a valuable lead compound for the development of new treatments for this aggressive cancer.

The specificity of this compound's cytotoxicity is an area that requires further investigation. Understanding whether its effects are targeted towards cancer cells while sparing healthy cells is a critical step in evaluating its therapeutic potential.

Antiplatelet Aggregation Activity

In addition to its cytotoxic effects, this compound has been identified in studies investigating compounds with antiplatelet aggregation activity.[7][8] Platelet aggregation is a key process in thrombosis, and its inhibition is a major strategy in the prevention and treatment of cardiovascular diseases.

While studies have isolated this compound during bioassay-guided fractionation for antiplatelet aggregation activity, the specific contribution of this compound to this effect, and its potency, require more direct investigation.[7][8] The potential for a single compound to possess both cytotoxic and antiplatelet properties is intriguing and warrants further exploration for potential dual-action therapeutic applications.

Postulated Mechanisms of Action

The precise molecular mechanisms by which this compound exerts its biological effects are not yet fully elucidated. However, based on the known activities of other coumarins and the initial findings for this compound, we can postulate several potential pathways.

Mechanism of Cytotoxicity

The cytotoxic effects of many natural compounds are mediated through the induction of apoptosis, or programmed cell death. It is plausible that this compound triggers apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. This could involve the activation of caspases, a family of proteases that are central to the execution of apoptosis.

Another potential mechanism is the induction of cell cycle arrest. By interfering with the progression of the cell cycle, this compound could prevent cancer cells from dividing and proliferating. This is a common mechanism of action for many anticancer drugs.

The following diagram illustrates a hypothetical signaling pathway for this compound-induced cytotoxicity:

Caption: Postulated signaling pathway for this compound-induced cytotoxicity.

Mechanism of Antiplatelet Aggregation

The antiplatelet effects of this compound could be mediated through various mechanisms that interfere with the process of platelet activation and aggregation. One possibility is the inhibition of key enzymes involved in this process, such as cyclooxygenase (COX) or thromboxane synthase. These enzymes are crucial for the production of thromboxane A2, a potent platelet agonist.

Another potential mechanism is the interference with platelet signaling pathways. This could involve the modulation of intracellular calcium levels, the inhibition of protein kinase C (PKC), or the blockade of platelet receptors such as the P2Y12 receptor.

The following diagram illustrates a potential workflow for investigating the antiplatelet activity of this compound:

Caption: Experimental workflow for assessing the antiplatelet activity of this compound.

Experimental Protocols for Bioactivity Assessment

The following are detailed, step-by-step methodologies for assessing the key biological activities of this compound. These protocols are designed to be self-validating and are based on established methods in the field.

Protocol for Cytotoxicity Assessment (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line (e.g., KKU-100).

Materials:

-

This compound

-

Cancer cell line (e.g., KKU-100)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium from the wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Protocol for Antiplatelet Aggregation Assay

This protocol describes a method for assessing the inhibitory effect of this compound on platelet aggregation induced by an agonist such as ADP or collagen.

Materials:

-

This compound

-

Platelet-rich plasma (PRP) from a healthy donor

-

Platelet agonist (e.g., ADP, collagen)

-

Phosphate-buffered saline (PBS)

-

Aggregometer

Procedure:

-

PRP Preparation:

-

Collect whole blood from a healthy volunteer into a tube containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Carefully collect the PRP layer.

-

-

Assay Procedure:

-

Pre-warm the PRP to 37°C.

-

Place a small volume of PRP (e.g., 250 µL) into a cuvette with a stir bar.

-

Add a specific concentration of this compound or vehicle (DMSO) to the cuvette and incubate for 5 minutes at 37°C with stirring.

-

Add the platelet agonist (e.g., ADP to a final concentration of 10 µM) to induce aggregation.

-

Monitor the change in light transmission for 5-10 minutes using an aggregometer.

-

-

Data Analysis:

-

The percentage of aggregation is calculated from the change in light transmission.

-

The inhibitory effect of this compound is determined by comparing the aggregation in the presence of the compound to the aggregation in the presence of the vehicle control.

-

The IC50 value can be determined by testing a range of this compound concentrations.

-

Future Directions and Conclusion

This compound is a natural coumarin with demonstrated cytotoxic activity and potential antiplatelet effects. While the initial findings are promising, further research is needed to fully understand its therapeutic potential. Key areas for future investigation include:

-

Elucidation of the precise mechanisms of action: Detailed studies are needed to identify the molecular targets and signaling pathways modulated by this compound.

-

In vivo studies: The efficacy and safety of this compound need to be evaluated in animal models of cancer and thrombosis.

-

Structure-activity relationship (SAR) studies: The synthesis of this compound analogs could lead to the development of more potent and selective compounds.

References

-

Cas 53011-72-6,this compound - LookChem. Available from: [Link]

-

Bioactive Coumarins from the Leaves of Murraya omphalocarpa - ResearchGate. Available from: [Link]

-

Phytochemistry and Biological Activities of Murraya Species - Semantic Scholar. Available from: [Link]

-

This compound | C15H14O4 | CID 179620 - PubChem. Available from: [Link]

-

Phytochemistry and Biological Activities of Murraya Species - MDPI. Available from: [Link]

-

Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review - MedCrave online. Available from: [Link]

-

Bioactive Coumarins from the Leaves of Murraya omphalocarpa - ResearchGate. Available from: [Link]

-

Phytochemistry and Biological Activities of Murraya Species - PMC - PubMed Central. Available from: [Link]

-

Bioactive Coumarins from the Leaves ofMurraya omphalocarpa - Scilit. Available from: [Link]

-

Mechanism of Action of the Cytotoxic Asmarine Alkaloids - PMC - NIH. Available from: [Link]

-

Microminutinin, a Fused Bis-Furan Coumarin from Murraya euchrestifolia, Exhibits Strong Broad-Spectrum Antifungal Activity by Disrupting Cell Membranes and Walls - MDPI. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. This compound | C15H14O4 | CID 179620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Bioactive Coumarins from the Leaves ofMurraya omphalocarpa | Scilit [scilit.com]

Murralongin's Antiplatelet Activity: A Technical Guide to the Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Murralongin, a naturally occurring coumarin isolated from Murraya omphalocarpa, has demonstrated significant antiplatelet activity, positioning it as a promising candidate for the development of novel antithrombotic therapies. This technical guide provides an in-depth exploration of the molecular pathways underlying this compound's antiplatelet effects. By synthesizing current research on this compound and related coumarin compounds with established principles of platelet signal transduction, we elucidate a multi-faceted mechanism of action. This guide details the inhibitory effects of this compound on platelet aggregation induced by key physiological agonists—arachidonic acid (AA), collagen, and platelet-activating factor (PAF). We propose a model wherein this compound's primary mechanism involves the attenuation of the thromboxane A2 (TXA2) synthesis pathway and interference with critical downstream signaling cascades, including the PI3K/Akt and MAPK pathways. This document provides comprehensive, step-by-step experimental protocols for the investigation of this compound's antiplatelet activity, complete with the scientific rationale behind each methodological choice. Visualized through detailed signaling pathway and workflow diagrams, this guide is intended to be an essential resource for researchers in hematology, pharmacology, and drug discovery.

Introduction: The Therapeutic Potential of this compound in Thrombosis

Thrombotic disorders, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. Platelet activation and aggregation are central to the pathophysiology of these diseases, making antiplatelet agents a cornerstone of cardiovascular therapy. However, existing antiplatelet drugs are associated with limitations, including bleeding risks and inter-individual variability in response.[1][2] This necessitates the exploration of novel therapeutic agents with improved safety and efficacy profiles.

Natural products have historically been a rich source of new drug leads. This compound, a coumarin derivative isolated from the leaves of Murraya omphalocarpa, has emerged as a compound of interest due to its demonstrated antiplatelet properties.[3] Studies have shown that this compound effectively inhibits platelet aggregation induced by arachidonic acid (AA) and collagen.[3] Furthermore, other coumarins from the same plant have been shown to inhibit platelet aggregation induced by platelet-activating factor (PAF).[4][5] This guide will dissect the intricate signaling pathways that are likely targeted by this compound, providing a scientific framework for its further investigation and development.

The Core Mechanism: A Multi-Pathway Inhibition of Platelet Activation

Platelet activation is a complex process initiated by various agonists that bind to specific receptors on the platelet surface, triggering a cascade of intracellular signaling events. These pathways converge on the activation of integrin αIIbβ3, leading to platelet aggregation and thrombus formation. This compound appears to exert its antiplatelet effect by intervening at crucial points within these signaling cascades.

Inhibition of the Arachidonic Acid Pathway and Thromboxane A2 Synthesis

One of the primary mechanisms by which this compound is proposed to inhibit platelet aggregation is through the disruption of the arachidonic acid (AA) pathway. When platelets are activated, phospholipase A2 (PLA2) liberates AA from the membrane phospholipids. AA is then metabolized by cyclooxygenase-1 (COX-1) to prostaglandin H2 (PGH2), which is subsequently converted by thromboxane synthase to thromboxane A2 (TXA2).[6][7] TXA2 is a potent platelet agonist and vasoconstrictor that amplifies the activation signal.[6]

Several studies on coumarins have demonstrated their ability to inhibit COX-1 activity, thereby reducing the production of TXA2.[4][5][8] The antiplatelet activity of the carbazole alkaloid girinimbine, for instance, has been attributed to its inhibition of cyclooxygenase.[9] It is highly probable that this compound shares this mechanism, leading to a significant reduction in AA-induced platelet aggregation.

Attenuation of Collagen-Induced Platelet Activation: The Role of GPVI Signaling

Collagen, exposed upon vascular injury, is a potent platelet agonist that interacts with the glycoprotein VI (GPVI) receptor on the platelet surface.[10] This interaction initiates a signaling cascade involving the phosphorylation of the Fc receptor γ-chain (FcRγ), which is associated with GPVI. This leads to the activation of spleen tyrosine kinase (Syk) and subsequent downstream signaling through phospholipase Cγ2 (PLCγ2), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs).[11][12]

While direct evidence for this compound's effect on this pathway is pending, studies on other coumarins provide a strong rationale for this mechanism. Pimpinellin, a coumarin-like compound, has been shown to inhibit collagen-induced platelet aggregation by suppressing the phosphorylation of key proteins in the PI3K/Akt and MAPK signaling pathways.[13] Therefore, it is hypothesized that this compound interferes with the GPVI downstream signaling cascade, thereby inhibiting collagen-induced platelet activation.

Interference with Platelet-Activating Factor (PAF) Signaling

Platelet-activating factor (PAF) is a potent phospholipid mediator that activates platelets through its G-protein coupled receptor, PAF-R.[14] Activation of PAF-R leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[14] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to platelet aggregation.

The antiplatelet actions of several coumarin compounds have been linked to the inhibition of phosphoinositide breakdown.[15] It is plausible that this compound interferes with this pathway, either by acting as a PAF-R antagonist or by inhibiting downstream signaling molecules like PLC.

Experimental Protocols for a Self-Validating System

To rigorously investigate the antiplatelet activity of this compound, a series of well-controlled experiments are essential. The following protocols are designed to be self-validating, with built-in controls to ensure the reliability of the data.

Platelet Aggregation Assays

Principle: Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation.[16] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

-

PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma (PRP). Centrifuge a separate aliquot of the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which will be used as a blank.

-

Platelet Count Standardization: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Incubation with this compound: Pre-incubate the standardized PRP with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time at 37°C.

-

Induction of Aggregation: Add a platelet agonist (e.g., arachidonic acid, collagen, or PAF) to the PRP in the aggregometer cuvette.

-

Data Acquisition: Record the change in light transmission over time. The maximum aggregation percentage is calculated relative to the PPP baseline.

Causality and Validation: By testing a range of this compound concentrations, a dose-response curve can be generated to determine the IC50 value. The use of multiple agonists allows for the elucidation of the specific pathways inhibited by this compound.

Flow Cytometry for Platelet Activation Markers

Principle: Flow cytometry allows for the quantitative analysis of individual platelets and the expression of surface markers of activation, such as P-selectin (CD62P) and the activated form of integrin αIIbβ3 (PAC-1 binding).[9][17]

Methodology:

-

Sample Preparation: Use either PRP or whole blood.

-

Incubation and Activation: Pre-incubate the samples with this compound or vehicle, followed by stimulation with an agonist.

-

Staining: Add fluorescently labeled antibodies specific for platelet markers (e.g., CD41a as a general platelet marker), and activation markers (e.g., anti-CD62P and PAC-1).

-

Fixation: Fix the samples with paraformaldehyde.

-

Data Acquisition and Analysis: Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter, and CD41a expression. Quantify the percentage of platelets positive for the activation markers.

Causality and Validation: This method provides a more detailed view of platelet activation at the single-cell level and can confirm the inhibitory effects of this compound on specific activation events.

Western Blotting for Signaling Protein Phosphorylation

Principle: Western blotting is used to detect and quantify the phosphorylation status of key signaling proteins, providing direct evidence of the inhibition of specific pathways.[1][18]

Methodology:

-

Platelet Lysate Preparation: Prepare washed platelets and incubate with this compound or vehicle, followed by agonist stimulation. Lyse the platelets in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-p38, p38).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Densitometry: Quantify the band intensities to determine the relative phosphorylation levels.

Causality and Validation: By comparing the phosphorylation status of key signaling molecules in the presence and absence of this compound, the specific pathways targeted by the compound can be identified.

Quantitative Data Summary

While specific IC50 values for this compound's inhibition of signaling molecules are not yet available in the literature, data from related coumarins from Murraya omphalocarpa provide a basis for expected efficacy.

| Compound | Agonist | Concentration (µg/mL) | Inhibition of Aggregation (%) | Reference |

| Minumicroline acetonide | AA (100 µM) | 100 | 100 | [5] |

| Collagen (10 µg/mL) | 100 | 100 | [5] | |

| PAF (1 ng/mL) | 100 | 75.3 | [5] | |

| Epimurpaniculol senecioate | AA (100 µM) | 100 | 47 | [5] |

| Collagen (10 µg/mL) | 100 | 100 | [5] | |

| Omphalocarpinol | AA (100 µM) | 100 | Significant | [3] |

| Collagen (10 µg/mL) | 100 | Significant | [3] | |

| 5,7-dimethoxy-8-(3'-methyl-2'-oxobutyl)coumarin | AA (100 µM) | 100 | Significant | [3] |

| Collagen (10 µg/mL) | 100 | Significant | [3] | |

| Omphamurin | AA (100 µM) | 100 | Significant | [3] |

| Collagen (10 µg/mL) | 100 | Significant | [3] |

Conclusion and Future Directions

This compound presents a compelling profile as a novel antiplatelet agent. This guide has outlined a plausible multi-targeted mechanism of action centered on the inhibition of the arachidonic acid pathway and key downstream signaling cascades initiated by collagen and PAF. The proposed inhibitory effects on COX-1, and potentially on the PI3K/Akt and MAPK pathways, provide a solid foundation for its antithrombotic potential.

The experimental protocols detailed herein offer a robust framework for the comprehensive evaluation of this compound's antiplatelet activity. Future research should focus on:

-

Determining the IC50 values of this compound for the inhibition of platelet aggregation induced by various agonists.

-

Directly assessing the effect of this compound on the phosphorylation of key signaling proteins in the PI3K/Akt and MAPK pathways via Western blotting.

-

Investigating the potential for this compound to act as a PAF receptor antagonist.

-

Evaluating the in vivo efficacy and safety of this compound in animal models of thrombosis and hemostasis.

By systematically addressing these research questions, the full therapeutic potential of this compound as a next-generation antiplatelet drug can be realized.

References

-

Chia, Y. C., Chang, F. R., Wang, J. C., Wu, C. C., Chiang, M. Y. N., Lan, Y. H., Chen, K. S., & Wu, Y. C. (2008). Antiplatelet Aggregation Coumarins from the Leaves of Murraya omphalocarpa. Molecules, 13(1), 122–128. [Link]

-

Chia, Y.-C., Chang, F.-R., Wang, J.-C., Wu, C.-C., Chiang, M. Y.-N., Lan, Y.-H., Chen, K.-S., & Wu, Y.-C. (2008). Antiplatelet Aggregation Coumarins from the Leaves of Murraya omphalocarpa. Molecules (Basel, Switzerland), 13(1), 122–128. [Link]

-

Wu, T. S., Liou, M. J., & Kuoh, C. S. (1993). Bioactive Coumarins from the Leaves of Murraya omphalocarpa. Journal of the Chinese Chemical Society, 40(4), 369-372. [Link]

-

Teng, C. M., Chen, C. C., Ko, F. N., Lee, L. G., Huang, T. F., & Chen, Y. P. (1991). Antiplatelet actions of some coumarin compounds isolated from plant sources. Thrombosis Research, 64(2), 235–244. [Link]

-

Zaragoza, C., Mantecon, C., Saiz, M. P., Garcia-Perez, A. I., Giner, R. M., Villaescusa, L., & Zaragoza, F. (2021). Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. Molecules, 26(10), 2973. [Link]

-

N/A. (2020). A Flow Cytometry Method for Characterizing Platelet Activation. ASME Digital Collection. [Link]

-

N/A. (n.d.). Analysis of Platelet Aggregation by Light Transmission Aggregometry. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]

-

Nagy, B., Jr, Racz, K., & Miszti-Blasius, K. (2016). Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. Orvosi Hetilap, 157(16), 603–611. [Link]

-

N/A. (2019). Platelet Isolation and Activation Assays. Bio-protocol. [Link]

-

N/A. (2022). Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com. [Link]

-

N/A. (2016). (PDF) Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. ResearchGate. [Link]

-

N/A. (n.d.). Platelet Aggregation Test: Purpose, Procedure, and Risks. Healthline. [Link]

-

Rao, G. H. (1986). Role of arachidonic acid metabolism in human platelet activation and irreversible aggregation. Medical hypotheses, 19(4), 307–315. [Link]

-

N/A. (2019). Platelet Isolation and Activation Assays. PMC - NIH. [Link]

-

Urbanova, L., Karesova, L., Kucera, R., & Mlcakova, P. (2022). Modulation of Glycoprotein VI and Its Downstream Signaling Pathways as an Antiplatelet Target. International Journal of Molecular Sciences, 23(17), 9883. [Link]

-

N/A. (2019). Flavonolignans inhibit the arachidonic acid pathway in blood platelets. PubMed. [Link]

-

Wang, X., Zhang, Y., Zhang, Y., Li, Y., & Zhang, Y. (2021). Pimpinellin Inhibits Collagen-induced Platelet Aggregation and Activation Through Inhibiting Granule Secretion and PI3K/Akt Pathway. Frontiers in Pharmacology, 12, 697858. [Link]

-

N/A. (2015). Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation. PMC - NIH. [Link]

-

Rao, G. H. (1980). Inhibition in Vitro of Platelet Aggregation and Arachidonic Acid Metabolism by Flavone. Prostaglandins and Medicine, 5(3), 221–230. [Link]

-

N/A. (2022). Perspective: Collagen induced platelet activation via the GPVI receptor as a primary target of colchicine in cardiovascular disease. Frontiers. [Link]

-

N/A. (n.d.). Western blot validation of novel platelet proteins. 30 μL of resting... | Download Scientific Diagram. ResearchGate. [Link]

-

N/A. (2022). Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. PubMed. [Link]

-

N/A. (2018). Inhibitory Effect of Flavonolignans on the P2Y12 Pathway in Blood Platelets. PubMed. [Link]

-

N/A. (2020). Antiplatelet Activity of Tussilagone via Inhibition of the GPVI Downstream Signaling Pathway in Platelets. PMC - PubMed Central. [Link]

-

N/A. (2018). Inhibitory Effect of Flavonolignans on the P2Y12 Pathway in Blood Platelets. PMC. [Link]

-

N/A. (2005). Anthocyanidins inhibit cyclooxygenase-2 expression in LPS-evoked macrophages: structure-activity relationship and molecular mechanisms involved. PubMed. [Link]

-

N/A. (2020). Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients. MDPI. [Link]

-

Sanguinarine Attenuates Collagen-Induced Platelet Activation and Thrombus Formation. (2021). MDPI. [Link]

-

N/A. (n.d.). Platelet activating factor receptor (PAFR) signaling pathway through Gq and Gi protein. ResearchGate. [Link]

-

N/A. (2021). New Insights Into the Pathologic Roles of the Platelet-Activating Factor System. Frontiers. [Link]

-

N/A. (2022). Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. MDPI. [Link]

-

N/A. (2019). The role of PI3K/Akt signaling pathway in non-physiological shear stress-induced platelet activation. PubMed. [Link]

-

N/A. (2019). The role of PI3K/Akt signaling pathway in non-physiological shear stress-induced platelet activation. PMC - NIH. [Link]

-

N/A. (2015). PI3K/Akt in platelet integrin signaling and implications in thrombosis. PubMed. [Link]

-

N/A. (1979). Inhibition of thromboxane A2 biosynthesis in human platelets by burimamide. PMC - NIH. [Link]

-

N/A. (2024). Antiplatelet Effects of Flavonoid Aglycones Are Mediated by Activation of Cyclic Nucleotide-Dependent Protein Kinases. MDPI. [Link]

-

N/A. (2024). Antiplatelet Effects of Flavonoid Aglycones Are Mediated by Activation of Cyclic Nucleotide-Dependent Protein Kinases. PubMed. [Link]

-

N/A. (n.d.). Thromboxane A2 – Knowledge and References. Taylor & Francis. [Link]

-

N/A. (n.d.). Inhibition on Platelet Activation by Shikonin Derivatives Isolated From Arnebia Euchroma. DeepDyve. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antiplatelet Aggregation Coumarins from the Leaves of Murraya omphalocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation of phosphoinositides in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive analysis of glycoprotein VI-mediated platelet activation signaling pathway for predicting pan-cancer survival and response to anti-PD-1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Changes in the platelet phosphoinositides during the first minute after stimulation of washed rabbit platelets with thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of Glycoprotein VI and Its Downstream Signaling Pathways as an Antiplatelet Target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiplatelet Activity of Tussilagone via Inhibition of the GPVI Downstream Signaling Pathway in Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Pimpinellin Inhibits Collagen-induced Platelet Aggregation and Activation Through Inhibiting Granule Secretion and PI3K/Akt Pathway [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Antiplatelet aggregation coumarins from the leaves of Murraya omphalocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of thrombin- and collagen-induced phosphoinositides breakdown in rabbit platelets by a PAF antagonist--denudatin B, an isomer of kadsurenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phosphoinositide breakdown as an indirect link between stimulation and aggregation of rat platelets by thrombin and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Murralongin in Traditional Medicine: A Technical Guide to a Bifurcated Identity

Abstract: The natural product "Murralongin" presents a unique case of convergent nomenclature, with two distinct bioactive compounds from disparate plant genera bearing the same name. This technical guide addresses this ambiguity by providing a comprehensive analysis of this compound in the context of its two botanical sources: the coumarin from Murraya species and the sesquiterpene from Eremophila mitchellii. For each, we delve into the ethnobotanical background of the source plant, the compound's phytochemistry, its known pharmacological activities, and potential for modern drug development. This in-depth guide is intended for researchers, scientists, and drug development professionals, offering a clear and detailed exploration of these two significant natural products.

Introduction: A Tale of Two Murralongins

In the vast repository of natural products, the name "this compound" is attributed to two structurally different molecules, each originating from a plant with its own rich history in traditional medicine. The first is a monomeric coumarin isolated from the Murraya genus, a plant family with extensive use in Asian traditional medicine.[1][2] The second is a bicyclic sesquiterpene found in Eremophila mitchellii, a plant utilized in Australian Aboriginal traditional practices.[3][4] This guide will address each "this compound" in separate, dedicated sections to ensure scientific clarity and provide a thorough understanding of their respective therapeutic potentials.

Part 1: this compound, the Coumarin from Murraya Species

Ethnobotanical Context of the Murraya Genus

The Murraya genus, belonging to the Rutaceae family, encompasses over 17 species distributed across Asia, Australia, and the Pacific Islands.[1] Various parts of these plants, including the leaves, seeds, and bark, have been integral to traditional medicine systems for centuries, primarily for the treatment of fever, pain, and dysentery.[5][6] For instance, Murraya paniculata is used in traditional Chinese medicine to treat stomach aches, rheumatism, and toothaches.[7][8] The leaves of M. paniculata have also been used for their antibiotic properties against Micrococcus pyogenes and Escherichia coli.[9]

Phytochemistry of this compound (Coumarin)

This compound from Murraya is classified as a monomeric coumarin.[1] It was first reported as being isolated from Murraya elongata.[1][2] Subsequently, it has been identified in other Murraya species, including Murraya omphalocarpa and Murraya paniculata.[8][10] Coumarins are a large class of phenolic substances found in many plants, and they are known for their diverse biological activities.[11] The genus Murraya is a rich source of coumarins, with over 121 different coumarins having been isolated from this genus.[1][2]

Pharmacological Activities and Therapeutic Potential

Recent scientific investigations have begun to validate the traditional uses of Murraya species and explore the specific bioactivities of their constituent compounds, including this compound.

1.3.1 Cytotoxic and Anti-Cancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. It has been shown to be effective against the cholangiocarcinoma cell line (KKU-100) with an IC50 value of 9.0µg/mL.[12] The broader family of coumarins from Murraya species has been reported to exhibit cytotoxic activity against HCT 116, HeLa, and HepG2 cell lines.[5][6]

1.3.2 Antiplatelet Aggregation

Research on the methanolic extract of the leaves of Murraya omphalocarpa, from which this compound was isolated, showed significant inhibition of platelet aggregation.[10] This suggests a potential role for this compound and related coumarins in the development of antithrombotic agents.

Experimental Protocols

1.4.1 Isolation of this compound from Murraya omphalocarpa

-

Extraction: Fresh leaves (1.53 kg) of M. omphalocarpa are extracted five times with 20 L of methanol at room temperature.[10]

-

Partitioning: The combined methanol extracts are evaporated and then partitioned between chloroform and water.[10]

-

Chromatography: The chloroform-soluble extract is subjected to column chromatography on silica gel 60 (Merck, 230–400 mesh).[10]

-

Elution and Purification: The column is eluted with a suitable solvent system to separate the different compounds. Fractions containing this compound are identified by thin-layer chromatography and further purified to yield the pure compound.[10]

Visualization of the Drug Discovery Workflow

Caption: Workflow for the discovery and initial validation of this compound from Murraya species.

Part 2: this compound, the Sesquiterpene from Eremophila mitchellii

Ethnobotanical Context of Eremophila mitchellii

Eremophila mitchellii, commonly known as false sandalwood, is a plant endemic to Australia and holds significance in Aboriginal traditional medicine.[3] It has been used to treat rheumatism, and the smoke from its burning leaves was employed for general medicinal purposes.[3][4] The wood itself has antibacterial qualities and its essential oil has been used as a mild analgesic.[3][13] The traditional preparation for pain relief involved lying on a bed of sand heated by the embers of burnt Buddha wood (a common name for E. mitchellii).[4]

Phytochemistry of this compound (Sesquiterpene)

The bioactive compounds in Eremophila mitchellii are predominantly bicyclic sesquiterpenes known as eremophilanes.[3] this compound from this source falls into this chemical class. The essential oil of E. mitchellii is rich in these sesquiterpenes, which are extracted through steam distillation.[3] Other related sesquiterpenes, such as mitchellenes A-E, have also been isolated from this plant.[14][15]

Pharmacological Activities and Therapeutic Potential

Scientific studies on the essential oil of Eremophila mitchellii and its constituent sesquiterpenes have provided evidence for its traditional uses.

2.3.1 Antimicrobial Activity

The essential oil of E. mitchellii has demonstrated activity against several pathogenic microorganisms, including Staphylococcus aureus, Salmonella typhimurium, and Candida albicans.[3] This supports the traditional use of the plant for its antibacterial properties.

2.3.2 Analgesic and Anti-inflammatory Properties

The traditional use of E. mitchellii for treating rheumatism and as a mild analgesic points towards its anti-inflammatory and pain-relieving potential.[3][16] While specific studies on this compound from this source are limited, the broader class of sesquiterpenes is known for these activities.

Experimental Protocols

2.4.1 Extraction of Essential Oil from Eremophila mitchellii

-

Material Preparation: The wood of E. mitchellii is chipped or ground into smaller pieces.

-

Steam Distillation: The plant material is subjected to steam distillation to extract the volatile essential oils.[3]

-

Separation and Analysis: The collected essential oil is then separated from the aqueous phase. The chemical composition, including the presence of this compound (sesquiterpene), can be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Visualization of the Ethnobotanical to Scientific Validation Pathway

Caption: Pathway from traditional use to scientific validation for Eremophila mitchellii compounds.

Conclusion and Future Directions

The case of "this compound" underscores the importance of precise chemical and botanical identification in natural product research. Both the coumarin from Murraya species and the sesquiterpene from Eremophila mitchellii represent promising leads for drug development, rooted in rich traditions of medicinal plant use. Future research should focus on elucidating the specific mechanisms of action for each compound, conducting further preclinical studies to evaluate their efficacy and safety, and exploring synthetic and semi-synthetic analogs to optimize their therapeutic properties. A clear distinction in nomenclature in future publications is also recommended to avoid confusion within the scientific community.

References

-

Eremophila mitchellii - Wikipedia. (URL: [Link])

-

Eremophila mitchellii - Useful Tropical Plants. (URL: [Link])

-

Traditional uses of the desert shrub Eremophila by Aborigines have been documented. (URL: [Link])

-

Chen, K. S., Wu, C. C., Chang, F. R., Chia, Y. C., Chiang, M. Y., Wang, W. Y., & Wu, Y. C. (2005). Bioactive Coumarins from the Leaves of Murraya omphalocarpa. Planta Medica, 71(9), 844-847. (URL: [Link])

-

Buddha Wood (Eremophila mitchellii). Natural Alchemy. (URL: [Link])

-

Phytochemistry and Biological Activities of Murraya Species - Semantic Scholar. (URL: [Link])

-

Buddha Wood: A Closer Look. American College of Healthcare Sciences. (URL: [Link])

-

Natural coumarins from Murraya paniculata as mixed-type inhibitors of cholinesterases: In vitro and in silico investigations. Frontiers in Pharmacology. (URL: [Link])

-

Phytochemistry and Biological Activities of Murraya Species. Molecules. (URL: [Link])

-

Mitchellenes A-E, cyclic sesquiterpenes from the Australian plant Eremophila mitchellii. Journal of Natural Products. (URL: [Link])

-

Mitchellenes A–E, Cyclic Sesquiterpenes from the Australian Plant Eremophila mitchellii. Journal of Natural Products. (URL: [Link])

-

A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen. Frontiers in Pharmacology. (URL: [Link])

-

Aboriginal Plant Use Walk. (URL: [Link])

-

A review on chemical composition and pharmacological properties of Murayya paniculata. (URL: [Link])

-

The Diversity of Volatile Compounds in Australia’s Semi-Desert Genus Eremophila (Scrophulariaceae). Molecules. (URL: [Link])

-

Phytochemistry, Medicinal Properties, Bioactive Compounds, and Therapeutic Potential of the Genus Eremophila (Scrophulariaceae). Molecules. (URL: [Link])

-

Phytochemistry, Medicinal Properties, Bioactive Compounds, and Therapeutic Potential of the Genus Eremophila (Scrophulariaceae). Molecules. (URL: [Link])

-

Coumarins from Murraya exotica Collected in Egypt. Natural Product Communications. (URL: [Link])

-

Phytochemistry and Biological Activities of Murraya Species. Molecules. (URL: [Link])

-

Two new coumarins from Murraya paniculata. Request PDF. (URL: [Link])

-

Marine Anthraquinones: Pharmacological and Toxicological Issues. Marine Drugs. (URL: [Link])

-

Isolation and structure elucidation of a new prenylcoumarin from Murraya paniculata var. omphalocarpa (Rutaceae). Chemical & Pharmaceutical Bulletin. (URL: [Link])

-

COUMARINS FROM MURRAYA PANICULATA (RUTACEAE). Malaysian Journal of Analytical Sciences. (URL: [Link])

-

Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review. MOJ Bioequivalence & Bioavailability. (URL: [Link])

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eremophila mitchellii - Wikipedia [en.wikipedia.org]

- 4. achs.edu [achs.edu]

- 5. biochemjournal.com [biochemjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. researchgate.net [researchgate.net]

- 11. Natural coumarins from Murraya paniculata as mixed-type inhibitors of cholinesterases: In vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medcraveonline.com [medcraveonline.com]

- 13. naturalalchemy.com.au [naturalalchemy.com.au]

- 14. Mitchellenes A-E, cyclic sesquiterpenes from the Australian plant Eremophila mitchellii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tropical.theferns.info [tropical.theferns.info]

The Pharmacological Profile of Murralongin: A Technical Guide for Drug Discovery Professionals

Preamble: Unveiling the Therapeutic Potential of a Natural Coumarin

In the ever-evolving landscape of oncological research and drug development, natural products continue to serve as a vital reservoir of novel chemical scaffolds with therapeutic promise. Among these, the coumarins, a class of benzopyrone-containing secondary metabolites, have garnered significant attention for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of Murralongin, a prenylated coumarin isolated from the plant genera Micromelum and Murraya. While research on this compound is still in its nascent stages, this document synthesizes the available preclinical data and provides a forward-looking perspective on its potential as a lead compound in cancer chemotherapy and other therapeutic areas. For researchers, scientists, and drug development professionals, this guide aims to be a foundational resource, elucidating the knowns, acknowledging the unknowns, and paving the way for future investigations into this intriguing natural product.

Molecular Identity and Natural Occurrence

This compound is a monomeric coumarin, a class of compounds characterized by a benzene ring fused to a pyrone ring.[1][2] It has been identified and isolated from various plant species belonging to the Rutaceae family, notably from the leaves and fruits of Micromelum minutum and various parts of Murraya species, including Murraya paniculata and Murraya omphalocarpa.[3][4][5] The isolation of this compound is often accomplished through standard phytochemical techniques involving solvent extraction and chromatographic separation.

Experimental Protocol: Isolation and Purification of this compound

The following protocol provides a generalized workflow for the isolation of this compound from plant material, based on established methodologies for coumarin extraction from Murraya species.[6]

Objective: To isolate and purify this compound from the dried leaves of Murraya paniculata.

Materials:

-

Dried and powdered leaves of Murraya paniculata

-

Methanol (MeOH)

-

n-hexane

-

Chloroform (CHCl₃)

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm and 366 nm)

-

Rotary evaporator

-

Standard analytical laboratory equipment

Procedure:

-

Extraction:

-

Macerate the powdered plant material in methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v) and partition successively with n-hexane and chloroform.

-

Separate the layers and concentrate the chloroform fraction, which is typically enriched with coumarins.

-

-

Column Chromatography:

-

Subject the chloroform fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor them by TLC, visualizing the spots under a UV lamp. Coumarins usually appear as fluorescent spots.

-

-

Purification:

-

Combine fractions containing compounds with similar TLC profiles to this compound.

-

Further purify these fractions using preparative TLC or repeated column chromatography with a suitable solvent system until a pure compound is obtained.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with published data.

-

Preclinical Pharmacology: Unraveling the Bioactivity

The primary pharmacological activity of this compound reported to date is its cytotoxicity against various cancer cell lines. Additionally, it has been investigated for its effects on platelet aggregation and cancer cell adhesion.

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cholangiocarcinoma cells (KKU-100) with a reported IC₅₀ value of 9.0 µg/mL.[4] This finding positions this compound as a compound of interest for further investigation in the context of this aggressive and difficult-to-treat cancer.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[7][8][9]

Objective: To determine the IC₅₀ value of this compound against a cancer cell line (e.g., KKU-100).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Anti-Cancer Cell Adhesion

A significant finding indicates that this compound, in combination with another natural product, Phebalosin, inhibits the adhesion of cancer cells to the vascular intima.[1] This effect is reported to be achieved by specifically targeting cell-cell adhesion at low concentrations, suggesting a potential anti-metastatic property.

Antiplatelet Aggregation Activity

This compound has also been identified as a constituent in plant extracts that exhibit antiplatelet aggregation activity.[10] This suggests a potential role for this compound in cardiovascular research, although further studies are needed to quantify its specific contribution to this effect.

Light Transmittance Aggregometry (LTA) is the gold standard for assessing platelet function and the efficacy of antiplatelet agents.[6][11]

Objective: To evaluate the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human or animal blood

-

Anticoagulant (e.g., sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonists (e.g., ADP, collagen, arachidonic acid)

-

This compound solution

-

Platelet aggregometer

Procedure:

-

Preparation of PRP and PPP:

-

Collect blood in tubes containing an anticoagulant.

-

Centrifuge the blood at a low speed to obtain PRP.

-

Centrifuge the remaining blood at a high speed to obtain PPP, which is used as a reference (100% aggregation).

-

-

Assay Performance:

-

Place a sample of PRP in the aggregometer cuvette and incubate at 37°C.

-

Add a solution of this compound at various concentrations (or a vehicle control) and incubate for a short period.

-

Add a platelet agonist to induce aggregation.

-

-

Measurement and Analysis:

-

The aggregometer measures the change in light transmittance as platelets aggregate.

-

The extent of inhibition of aggregation by this compound is calculated by comparing the aggregation in the presence of the compound to that of the control.

-

Mechanism of Action: An Inferential Analysis

Direct experimental evidence elucidating the precise molecular mechanism of this compound's cytotoxic action is currently lacking. However, by examining the mechanisms of other bioactive compounds isolated from the same plant sources, we can infer a plausible mode of action.

Several studies on alkaloids and other coumarins from Murraya and Micromelum species have pointed towards the induction of apoptosis and cell cycle arrest as key anti-cancer mechanisms.[3][12][13] For instance, Murrayanine, a carbazole alkaloid, induces G2/M cell cycle arrest and apoptosis in lung cancer cells through a reactive oxygen species (ROS)-mediated mitochondrial pathway.[3] Similarly, Murrayacoumarin B has been shown to induce apoptosis in leukemia cells via the activation of the caspase-9/caspase-3 pathway, which is linked to mitochondrial dysfunction.[12] Furthermore, other carbazole alkaloids from Murraya koenigii have been found to cause G2/M phase arrest and apoptosis in colon cancer cells by downregulating the Akt/mTOR signaling pathway.[13]

Based on this evidence, it is hypothesized that this compound may exert its cytotoxic effects through one or more of the following mechanisms:

-

Induction of Apoptosis: this compound may trigger programmed cell death in cancer cells, potentially through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: It may halt the progression of the cell cycle at specific checkpoints (e.g., G1/S or G2/M), thereby preventing cancer cell proliferation.

-

Modulation of Key Signaling Pathways: this compound could potentially interfere with pro-survival signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

The following diagram illustrates a hypothetical signaling pathway for the anti-cancer action of compounds from Murraya species, which may be relevant for this compound.

Hypothetical signaling pathway for this compound's anti-cancer activity.

Pharmacokinetics and Toxicology: A Preliminary Outlook

Pharmacokinetics (ADME)

Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not yet available. However, studies on other C-prenyl coumarins can provide valuable insights into its likely metabolic fate.[14] The major metabolic pathways for such compounds typically involve hydroxylation, dehydrogenation, demethylation, and conjugation with cysteine, N-acetylcysteine, and glucuronide. The cytochrome P450 enzymes, particularly CYP1A1, 2B6, 3A4, and 3A5, are the primary enzymes involved in their metabolism.[14] In silico ADME predictions for other coumarins from Murraya paniculata have shown good pharmacokinetic profiles, suggesting that this compound may also possess favorable drug-like properties.[5]

Toxicology

There are no dedicated toxicological studies on isolated this compound. However, a review on the phytochemistry and pharmacology of Murraya species notes that the hydroethanolic extract of M. paniculata leaves did not show any signs of toxicity in mice at high doses.[1] While this provides some preliminary reassurance regarding the safety of the source plant, it is not a substitute for rigorous toxicological evaluation of the pure compound.

Future Directions and Conclusion

This compound presents itself as a promising natural product with demonstrated cytotoxic activity against cholangiocarcinoma cells and potential anti-metastatic and antiplatelet aggregation properties. However, to advance this compound through the drug discovery pipeline, several critical knowledge gaps must be addressed. Future research should focus on:

-

Elucidating the specific mechanism of action: Detailed molecular studies are required to identify the direct cellular targets of this compound and the signaling pathways it modulates.

-

Comprehensive in vitro and in vivo pharmacological profiling: The cytotoxic activity of this compound should be evaluated against a broader panel of cancer cell lines, and its efficacy should be tested in animal models of cancer.

-

Pharmacokinetic and toxicological characterization: Rigorous ADME and toxicology studies are essential to assess the drug-like properties and safety profile of this compound.

-

Structure-activity relationship (SAR) studies: The synthesis and biological evaluation of this compound analogs could lead to the identification of more potent and selective compounds.

References

-

Fatema-Tuz-Zohora, M., Hasan, C. M., & Ahsan, M. (2019). Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review. Pharm Pharmacol Int J, 7(5), 229-236. [Link]

-

Qi, Y., Wang, L., Wang, N., & Jiang, Q. (2024). A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen. Frontiers in Pharmacology, 15, 1366913. [Link]

-

Zhang, J., Gao, Y., Ma, C., & Wang, Y. (2019). Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells. Medical Science Monitor, 25, 2002–2010. [Link]

-

MedCrave. (2019). Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review. MedCrave online. [Link]

-

Al-zughaibi, T., et al. (2023). Natural coumarins from Murraya paniculata as mixed-type inhibitors of cholinesterases: In vitro and in silico investigations. Frontiers in Pharmacology, 14, 1133809. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Wang, Y., et al. (2022). Metabolic Profile of C-Prenyl Coumarins Using Mass Spectrometry-Based Metabolomics. Metabolites, 12(11), 1089. [Link]

-

Rahman, M. M., et al. (2023). Phytochemistry and Biological Activities of Murraya Species. Molecules, 28(15), 5901. [Link]

-

Semantic Scholar. (2023). Phytochemistry and Biological Activities of Murraya Species. [Link]

-

PubMed. (2023). Natural coumarins from Murraya paniculata as mixed-type inhibitors of cholinesterases: In vitro and in silico investigations. [Link]

-

Chia, Y. C., et al. (2008). Antiplatelet Aggregation Coumarins from the Leaves of Murraya omphalocarpa. Molecules, 13(1), 122-128. [Link]

-

protocols.io. (2023). MTT (Assay protocol). [Link]

-

National Center for Biotechnology Information. (2021). Retracted: Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells. PMC. [Link]

-